Cassiaside C
Overview
Description
Cassiaside C is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound is a flavonoid glycoside and is known for its potent antioxidant and anti-inflammatory properties . This compound has gained attention due to its potential health benefits and therapeutic applications.
Mechanism of Action
Target of Action
Cassiaside C, a naphthopyrone isolated from the seed of Cassia tora , primarily targets the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging-related diseases .
Mode of Action
This compound exerts its effects by inhibiting the formation of AGEs . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . Furthermore, it downregulates the phosphorylation of nuclear factor kappa B , a key regulator of immune responses, thereby modulating the inflammatory response.
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses LPS/IFN-γ-induced expression of hypoxia-inducible factor (HIF)-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . These proteins are involved in the regulation of glycolysis, a metabolic pathway that converts glucose into pyruvate. This compound also downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway , which plays a crucial role in cellular growth, proliferation, and survival.
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to modulate various biochemical pathways and cellular processes .
Result of Action
As a result of its action, this compound attenuates enhanced glycolysis and lactate production, but rescues diminished oxidative phosphorylation, in M1 polarized macrophages . This leads to a dampening of M1 polarization of macrophages, which are a type of immune cell that can exacerbate inflammation when overly activated .
Biochemical Analysis
Biochemical Properties
Cassiaside C has been shown to possess a wide range of biological activities, such as antidiabetic, anti-inflammatory, antimicrobial, antioxidant, hepatoprotective, neuroprotective, immune-modulatory, anti-Parkinson’s disease, anti-Alzheimer’s disease, and larvicidal properties . It interacts with various enzymes and proteins, including inducible nitric oxide synthase and cyclooxygenase-2 .
Cellular Effects
This compound has been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by downregulating the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway . This leads to a reduction in the expression of HIF-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A, which are induced by LPS/IFN-γ .
Temporal Effects in Laboratory Settings
It has been shown to attenuate enhanced glycolysis and lactate production, but rescue diminished oxidative phosphorylation, in M1 polarized macrophages .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It downregulates this pathway, leading to a decrease in the production of lactate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cassiaside C can be synthesized through various chemical reactions involving the glycosylation of toralactone. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Cassia obtusifolia. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify this compound. The use of advanced extraction technologies ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Cassiaside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace certain groups in the compound, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications.
Scientific Research Applications
Cassiaside C has shown promise in several scientific research applications due to its unique properties:
Chemistry: this compound is used as a model compound in studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its role in modulating cellular processes, including inflammation and oxidative stress.
Medicine: this compound is explored for its potential in treating chronic inflammatory diseases, diabetes, and neurodegenerative disorders
Comparison with Similar Compounds
Cassiaside C is compared with other similar compounds, such as:
Cassiaside A and B: These compounds are also found in Cassia obtusifolia seeds and share similar antioxidant and anti-inflammatory properties.
Toralactone Glycosides: These glycosides, including this compound, exhibit potent biological activities and are studied for their therapeutic potential.
Uniqueness: this compound is unique due to its specific glycosylation pattern and its ability to modulate multiple molecular pathways, making it a promising candidate for various therapeutic applications.
Properties
IUPAC Name |
10-hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJNKYTLIUCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cassiaside C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119170-52-4 | |
Record name | Cassiaside C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 237 °C | |
Record name | Cassiaside C | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.